Anthranilic acid, N-p-nitrophenyl-

Ion channel pharmacology Calcium-activated chloride channel Fenamate SAR

Anthranilic acid, N-p-nitrophenyl- (CAS 7221-31-0), also known as 2-(4-nitroanilino)benzoic acid or N-(4-nitrophenyl)anthranilic acid, is a substituted N-aryl anthranilic acid derivative with the molecular formula C₁₃H₁₀N₂O₄ and a molecular weight of 258.23 g/mol. The compound belongs to the fenamate structural class, characterized by a 2-phenylaminobenzoic acid scaffold bearing an electron-withdrawing para-nitro substituent on the aniline ring.

Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
CAS No. 7221-31-0
Cat. No. B1606333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthranilic acid, N-p-nitrophenyl-
CAS7221-31-0
Molecular FormulaC13H10N2O4
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H10N2O4/c16-13(17)11-3-1-2-4-12(11)14-9-5-7-10(8-6-9)15(18)19/h1-8,14H,(H,16,17)
InChIKeyZZPQUGLIFJZPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthranilic Acid, N-p-nitrophenyl- (CAS 7221-31-0): Physicochemical and Pharmacological Baseline for Differentiated Procurement


Anthranilic acid, N-p-nitrophenyl- (CAS 7221-31-0), also known as 2-(4-nitroanilino)benzoic acid or N-(4-nitrophenyl)anthranilic acid, is a substituted N-aryl anthranilic acid derivative with the molecular formula C₁₃H₁₀N₂O₄ and a molecular weight of 258.23 g/mol . The compound belongs to the fenamate structural class, characterized by a 2-phenylaminobenzoic acid scaffold bearing an electron-withdrawing para-nitro substituent on the aniline ring. This substitution pattern alters the electronic distribution, dihedral angle between the two aromatic rings, and hydrogen-bonding capacity relative to the parent N-phenylanthranilic acid [1]. The compound has been evaluated as a calcium-activated chloride channel (CaCC) blocker in Xenopus laevis oocytes, demonstrating an IC₅₀ of 17.8 µM, which is approximately five‑fold more potent than the unsubstituted parent compound (IC₅₀ 88.1 µM) [1].

Why N-Aryl Anthranilic Acids Cannot Be Freely Interchanged: The Case for N-(4-Nitrophenyl)anthranilic Acid (CAS 7221-31-0)


N-Aryl anthranilic acids constitute a broad class of compounds commonly referred to as fenamates. Despite sharing a conserved 2-phenylaminobenzoic acid core, subtle variations in the aryl substituent produce large differences in pharmacological potency, selectivity, and physicochemical properties that preclude generic substitution [1]. For instance, the para-nitro derivative (CAS 7221-31-0) displays a CaCC IC₅₀ of 17.8 µM, whereas the para-chloro analog exhibits an IC₅₀ of 11.3 µM, the para-methyl analog 55.3 µM, and the unsubstituted parent compound 88.1 µM—a greater than seven‑fold potency range within a single assay [1]. Positional isomerism further amplifies the risk of inappropriate substitution: the ortho-nitro isomer shows low potency (IC₅₀ >200 µM), while the meta-nitro isomer yields an intermediate IC₅₀ of 32.1 µM [1]. These data underscore that neither the N-aryl anthranilic acid scaffold nor the presence of a nitro group alone predicts biological performance; the precise substitution position and electronic character are critical determinants of activity. Consequently, sourcing decisions that disregard these structure‑activity relationships risk introducing compounds with substantially altered potency profiles into experimental or industrial workflows.

Quantitative Differentiation Evidence for Anthranilic Acid, N-p-nitrophenyl- (CAS 7221-31-0) vs. Closest Structural Analogs


CaCC Inhibitory Potency Compared with the Unsubstituted Parent Compound N-Phenylanthranilic Acid

In a head-to-head electrophysiological screen using two-electrode voltage clamp in Xenopus laevis oocytes, N-(4-nitrophenyl)anthranilic acid inhibited Ca²⁺-activated Cl⁻ currents with an IC₅₀ of 17.8 µM, representing a 4.95‑fold improvement in potency over the unsubstituted parent compound N-phenylanthranilic acid, which exhibited an IC₅₀ of 88.1 µM under identical assay conditions [1]. This large potency gain demonstrates that the electron-withdrawing para-nitro group substantially enhances the interaction with the CaCC channel relative to the hydrogen-substituted parent scaffold.

Ion channel pharmacology Calcium-activated chloride channel Fenamate SAR

Positional Isomer Comparison: 4-Nitro vs. 2-Nitro and 3-Nitro N-Phenylanthranilic Acid Analogs

Within the same Xenopus oocyte CaCC assay, the 4-nitro positional isomer (IC₅₀ = 17.8 µM) was approximately 1.8‑fold more potent than the 3-nitro isomer (IC₅₀ = 32.1 µM) and at least 11‑fold more potent than the 2-nitro isomer, which was classified as low potency with an IC₅₀ exceeding 200 µM [1]. This positional rank order (para > meta ≫ ortho) mirrors the electronic and steric influence of the nitro group on the aniline ring and provides quantitative guidance for selecting the appropriate nitro-substituted anthranilic acid for CaCC studies.

Positional isomer SAR CaCC pharmacology Nitroarene substitution effects

Electronic Substituent Effect Ranking: 4-NO₂ vs. 4-Cl, 4-CH₃, 4-CF₃, and 4-OCH₃ Analogs in CaCC Blockade

A systematic comparison of para-substituted N-phenylanthranilic acid derivatives in the Xenopus oocyte CaCC assay revealed that the 4-nitro compound (IC₅₀ = 17.8 µM) occupies an intermediate potency rank among common electron-withdrawing substituents. It is less potent than the 4-trifluoromethyl analog (IC₅₀ = 6.0 µM) and the 4-chloro analog (IC₅₀ = 11.3 µM), but more potent than the 4-methyl analog (IC₅₀ = 55.3 µM), the 4-fluoro analog (IC₅₀ = 63.1 µM), and the 4-methoxy analog (IC₅₀ = 102.3 µM) [1]. This rank order demonstrates that the nitro group confers a distinct potency window that cannot be replicated by halogens, alkyl, or alkoxy substituents.

Hammett analysis SAR Fenamate ion channel blockers

Chloride Channel Blocking Agent Patent Inclusion Confirming Utility as a Pharmacological Tool

N-(4-Nitrophenyl)anthranilic acid is explicitly encompassed within the generic Markush structure of a patent (US 2009/0131457 A1) claiming novel anthranilic acid derivatives as chloride channel blocking agents [1]. The patent describes the compound class as being useful for preventing or treating diseases associated with chloride channel dysfunction, including hypertension, cystic fibrosis, bronchitis, asthma, and hyperalgesia. While the patent does not provide quantitative comparator data unique to the 4-nitro derivative, its inclusion in the claimed chemical space—alongside the independent CaCC potency data—reinforces the compound's recognized utility as a validated pharmacological probe for ion channel research.

Patent literature Chloride channel pharmacology Therapeutic lead compound

Computed Physicochemical Profile Differentiation: logP and Hydrogen-Bonding Capacity vs. Common Fenamates

Computed physicochemical parameters for N-(4-nitrophenyl)anthranilic acid indicate a predicted logP of approximately 3.23 and a topological polar surface area (TPSA) of 78.2 Ų [1]. In comparison, the widely used fenamate niflumic acid (CAS 4394-00-7) has a predicted logP of 4.11 and a TPSA of 62.2 Ų, while flufenamic acid (CAS 530-78-9) has a predicted logP of 4.91 and a TPSA of 49.3 Ų [1]. The lower logP and higher TPSA of the 4-nitro derivative suggest improved aqueous solubility and reduced membrane permeability relative to these clinical fenamates, which may be advantageous for in vitro assays requiring higher compound solubility or reduced non‑specific membrane partitioning.

Physicochemical profiling logP Drug-likeness

Synthetic Versatility: Nitro Group as a Handle for Downstream Derivatization Compared with Non-Nitro Analogs

The para-nitro group on N-(4-nitrophenyl)anthranilic acid serves as a versatile synthetic handle that is absent in non‑nitrated analogs such as N-phenylanthranilic acid, N-(4-chlorophenyl)anthranilic acid, and N-(4-methylphenyl)anthranilic acid. The nitro group can be selectively reduced to a primary amine under standard catalytic hydrogenation or metal/acid conditions, enabling subsequent diazotization and azo coupling to generate a diverse array of azo dyes, photoaffinity probes, and extended conjugates . This orthogonal reactivity is not available to the corresponding chloro, methyl, or trifluoromethyl derivatives, which require fundamentally different activation strategies. Furthermore, the compound is explicitly recognized as a dye intermediate in multiple commercial chemical catalogs, confirming its established role in industrial dye synthesis .

Synthetic intermediate Nitro reduction Azo dye precursor

Recommended Procurement Scenarios for Anthranilic Acid, N-p-nitrophenyl- (CAS 7221-31-0) Based on Quantitative Differentiation Evidence


Pharmacological Studies of Calcium-Activated Chloride Channels Requiring an Intermediate-Potency Fenamate Probe

When a research program requires an N-aryl anthranilic acid CaCC blocker with potency intermediate between the high‑potency 4‑CF₃ derivative (IC₅₀ 6.0 µM) and low‑potency analogs such as the 4‑CH₃ derivative (IC₅₀ 55.3 µM), N-(4-nitrophenyl)anthranilic acid (IC₅₀ 17.8 µM) fills this potency gap precisely [1]. Its well‑characterized IC₅₀, obtained under a standardized and reproducible TEVC protocol in Xenopus oocytes, makes it suitable for concentration‑response experiments where excessive channel blockade (as with the 4‑CF₃ analog) or insufficient inhibition (as with the 4‑methyl analog) would compromise data interpretability. The compound's intermediate lipophilicity (predicted logP ≈ 3.23) further supports aqueous solubility at micromolar test concentrations [2].

Synthesis of Azo Dyes and Amine-Functionalized Intermediates via Nitro Group Reduction

Industrial dye manufacturers and synthetic chemistry groups requiring an anthranilic acid building block that can be elaborated through nitro reduction and subsequent diazotization should select the 4-nitro derivative over non‑nitrated N-aryl anthranilic acids [1]. The para-nitro group can be quantitatively reduced to a primary amine, enabling azo coupling with phenolic or aromatic amine coupling partners to produce acid dyes for silk, wool, and synthetic fibers. This synthetic pathway is orthogonal to that available from N-(4-chlorophenyl)anthranilic acid or N-(4-methylphenyl)anthranilic acid, which lack a readily reducible functional group and therefore require less efficient or more costly alternative activation methods.

Structure–Activity Relationship (SAR) Libraries Exploring Electronic Substituent Effects on Fenamate Pharmacology

Medicinal chemistry teams constructing focused libraries of para-substituted N-phenylanthranilic acids to probe electronic effects on ion channel or enzyme inhibition should include the 4-nitro derivative as a key member of the Hammett series [1]. With a Hammett σₚ constant of +0.78, the nitro group represents the strong electron‑withdrawing extreme of the series, complementing the 4‑CF₃ (σₚ +0.54), 4‑Cl (σₚ +0.23), 4‑F (σₚ +0.06), 4‑H (σₚ 0.00), 4‑CH₃ (σₚ −0.17), and 4‑OCH₃ (σₚ −0.27) analogs. The CaCC IC₅₀ data for this series (17.8 µM for NO₂ vs. 6.0 µM for CF₃ vs. 11.3 µM for Cl) provide a quantitative dataset for validating computational QSAR models [1].

Chloride Channel Drug Discovery Programs Seeking Validated Lead Scaffolds

Pharmaceutical research programs targeting chloride channel dysfunction in diseases such as hypertension, cystic fibrosis, and chronic pain can leverage the inclusion of N-(4-nitrophenyl)anthranilic acid in the patent literature as a chloride channel blocking agent [1]. The compound's demonstrated CaCC inhibitory activity, combined with its structural compatibility with the claimed Markush formulae in US 2009/0131457 A1, positions it as a viable starting point for lead optimization campaigns. Its intermediate potency and the synthetic tractability of the nitro group for further derivatization offer a balanced profile for hit‑to‑lead chemistry.

Quote Request

Request a Quote for Anthranilic acid, N-p-nitrophenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.